3-Amino-4-chloropyridine
Overview
Description
3-Amino-4-chloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Development : The synthesis of stable isotopes of auxinic herbicides using related compounds provides insights for herbicide development, indicating a potential application in agricultural chemistry (Johnson et al., 2009).
Antiviral Agents : Compounds structurally similar to 3-Amino-4-chloropyridine show potential as novel antiviral agents against viruses like human cytomegalovirus and herpes simplex (Cundy et al., 1997).
Photostimulated Reactions : Chlorotrifluoromethyl pyridines, which include compounds like this compound, are suitable for photostimulated reactions, useful in organic synthesis (Beugelmans & Chastanet, 1993).
Optical Activity and Stability : The crystallized form of a related compound, 3-amino-2-chloropyridine, demonstrates promising optical activity and stability, which is significant for applications in photonics (Madhankumar et al., 2020).
Synthesis Efficiency : Studies have demonstrated efficient large-scale synthesis methods for compounds like 2-amino-4-chloropyridine, indicating potential for industrial-scale production of related pyridine compounds (Gudmundsson et al., 1997).
Advanced Glycation Endproducts Synthesis : 3-Amino-2-chloropyridine has been used in synthesizing biologically important advanced glycation endproducts, demonstrating its importance in biochemical research (Rosenberg & Clark, 2012).
Amination Reactions : Research indicates that pyridyne intermediates, which include 3-amino and 4-amino products, play a crucial role in amination reactions of halopyridines (Pieterse & Hertog, 2010).
Potential Anti-HIV Drug Synthesis : The compound has been used in the synthesis of a nevirapine analogue, a potential anti-HIV drug (Bakke & Říha, 2001).
Photocatalytic Degradation : In environmental chemistry, photocatalytic degradation of 3-amino-2-chloropyridine in aqueous suspensions has been studied, showing its breakdown into simpler substances (Abramović et al., 2004).
Solid-State Fluorescence : 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, related to this compound, exhibit solid-state fluorescence, potentially useful in material science (Ershov et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for 3-Amino-4-chloropyridine are not mentioned in the sources, it is used in the preparation of inhibitors of phosphodiesterase type 4 (PDE4) as antiasthmatic agents , indicating its potential use in the development of new treatments for asthma and other respiratory conditions.
Biochemical Analysis
Cellular Effects
The cellular effects of 3-Amino-4-chloropyridine are not well studied. It is known that pyridine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 58-63 °C .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is known that pyridine derivatives can have various effects in animal models, depending on the dosage .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that pyridine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyridine derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFLMZOABSJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342445 | |
Record name | 3-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-15-3 | |
Record name | 4-Chloro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20511-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-amino-4-chloropyridine a useful starting material in organic synthesis?
A1: this compound is a versatile building block due to its reactivity towards various nucleophiles, allowing for the introduction of diverse substituents. The presence of both the amino and chloro groups provides handles for further functionalization and ring-closing reactions, enabling the construction of complex heterocyclic systems. [, ]
Q2: What are the potential applications of the heterocyclic compounds synthesized using this compound?
A2: The thiazolopyridine and imidazopyridine derivatives accessible from this compound are important classes of heterocycles with diverse biological activities. [, ] These structures are frequently encountered in medicinal chemistry programs targeting various therapeutic areas. For instance, they have shown promise as potential anticancer, antibacterial, and antiviral agents. [] Further research exploring the structure-activity relationships of these compounds could lead to the development of novel therapeutics with improved potency and selectivity.
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